molecular formula C8H18O2<br>C6H13OCH2CH2OH<br>C8H18O2 B090154 2-(Hexyloxy)ethanol CAS No. 112-25-4

2-(Hexyloxy)ethanol

Cat. No. B090154
CAS RN: 112-25-4
M. Wt: 146.23 g/mol
InChI Key: UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Description

2-(Hexyloxy)ethanol, also known as C6E1, is an organic compound that belongs to the class of alkoxy alcohols. It is structurally characterized by a hexyl ether group attached to an ethanol backbone. This compound is of interest due to its potential applications in various fields, including industrial solvents, pharmaceuticals, and as a component in fragrance materials.

Synthesis Analysis

The synthesis of 2-(Hexyloxy)ethanol is not directly discussed in the provided papers. However, similar compounds such as 2-(2-ethylhexyloxy)ethanol and 2-(2-butoxyethoxy)ethanol have been synthesized and studied, indicating that the synthesis of 2-(Hexyloxy)ethanol would likely involve the alkoxylation of ethanol with a hexyl halide or through the reaction of hexanol with ethylene oxide under basic conditions .

Molecular Structure Analysis

While the molecular structure of 2-(Hexyloxy)ethanol is not explicitly analyzed in the provided papers, related compounds such as 2-(2-ethylhexyloxy)ethanol have been studied using spectroscopic methods like IR and NMR, revealing that these molecules can form chelated structures with metal ions through the oxygen atoms of the alcohol and ether groups . This suggests that 2-(Hexyloxy)ethanol would have similar capabilities for forming complexes due to its alcohol and ether functional groups.

Chemical Reactions Analysis

The chemical reactivity of 2-(Hexyloxy)ethanol is not detailed in the provided papers. However, alkoxy alcohols like 2-(4-hydroxyphenyl)ethanol have been shown to participate in reactions such as extraction from aqueous solutions using emulsion liquid membranes, indicating that 2-(Hexyloxy)ethanol could also be involved in similar extraction processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Hexyloxy)ethanol can be inferred from studies on similar compounds. For instance, the specific heat capacities of aqueous solutions of 2-(hexyloxyethoxy)ethanol have been measured, indicating that structural transformations affect the heat capacities of these systems . Additionally, the study of binary liquid mixtures containing related alkoxy alcohols has provided insights into the thermodynamic properties, such as excess molar volumes and isentropic compressibilities, which would be relevant to 2-(Hexyloxy)ethanol as well .

Scientific Research Applications

  • Extraction of Phenolic Alcohols : 2-(Hexyloxy)ethanol is used in the extraction of phenolic alcohols like 2-(4-hydroxyphenyl)ethanol from aqueous solutions, demonstrating its potential in waste water treatment and organic compound recovery processes (Reis et al., 2006).

  • Separation of Alcohols from Water : Its derivatives are studied for separating alcohols like ethanol and butanol from water, highlighting its relevance in biofuel production and industrial solvent recovery (Chapeaux et al., 2008).

  • Corrosion Inhibition : Research indicates the effectiveness of 2-(Hexyloxy)ethanol derivatives as corrosion inhibitors, which is vital in material science and engineering (Afzalkhah et al., 2017).

  • Catalytic Activity in Ethanol Dehydration : Studies have explored its use in catalytic activities, particularly in the dehydration of ethanol, significant for chemical manufacturing processes (Phung et al., 2014).

  • Bioethanol Usage in Chemistry Education : It’s also used as a context for teaching the societal dimension of chemistry, particularly in relation to renewable energy sources (Feierabend & Eilks, 2011).

  • Role in Ethanol Oxidation : The compound's derivatives are investigated for their role in ethanol oxidation, relevant in fuel cell technology and energy conversion devices (Rutkowska & Kulesza, 2016).

Safety And Hazards

2-Hexoxyethanol is classified as harmful when in contact with skin and when swallowed . It can cause skin burns and serious eye damage . It is also known to cause kidney injury and depression . It is a severe respiratory tract irritant and may also have blood effects . It may form explosive peroxides and can react violently with strong oxidants .

properties

IUPAC Name

2-hexoxyethanol
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InChI

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
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InChI Key

UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOCCO
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Molecular Formula

Record name ETHYLENE GLYCOL MONOHEXYL ETHER
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Related CAS

31726-34-8
Record name Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1026908
Record name 2-Hexyloxyethanol
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Molecular Weight

146.23 g/mol
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Physical Description

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Ethanol, 2-(hexyloxy)-
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Boiling Point

208 °C @ 760 MM HG, 208.3 °C
Record name 2-HEXOXYETHANOL
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Flash Point

195 °F OC, 81.7 °C c.c.
Record name 2-HEXOXYETHANOL
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Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor
Record name 2-HEXOXYETHANOL
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Density

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89
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Vapor Pressure

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7
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Product Name

2-(Hexyloxy)ethanol

Color/Form

WATER-WHITE LIQ

CAS RN

112-25-4, 31726-34-8
Record name Glycol monohexyl ether
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Record name Ethanol, 2-(hexyloxy)-
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Melting Point

-45.1 °C, -45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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